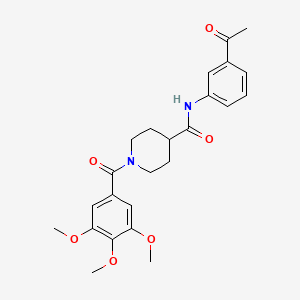

N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide

Description

N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a 3,4,5-trimethoxybenzoyl group at the 1-position of the piperidine ring and a 3-acetylphenyl substituent on the carboxamide nitrogen. This compound is of interest due to its structural similarity to pharmacologically active analogs, particularly in analgesic and antimicrobial applications. The 3,4,5-trimethoxybenzoyl moiety is a common pharmacophore in bioactive molecules, contributing to receptor binding and metabolic stability, while the 3-acetylphenyl group may enhance solubility or target affinity .

Properties

IUPAC Name |

N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O6/c1-15(27)17-6-5-7-19(12-17)25-23(28)16-8-10-26(11-9-16)24(29)18-13-20(30-2)22(32-4)21(14-18)31-3/h5-7,12-14,16H,8-11H2,1-4H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZPMYYMGDAUCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Acetylphenyl Group: The acetylphenyl group can be introduced via a Friedel-Crafts acylation reaction using acetyl chloride and a suitable catalyst such as aluminum chloride.

Attachment of the Trimethoxybenzoyl Group: The trimethoxybenzoyl group can be attached through an esterification reaction involving 3,4,5-trimethoxybenzoic acid and a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

Synthesis and Structure-Activity Relationships

The synthesis of N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide involves the reaction of 3-acetylphenyl and 3,4,5-trimethoxybenzoyl derivatives with piperidine. Structural modifications in the piperidine ring significantly influence its biological properties.

Table 1: Structure-Activity Relationships

| Compound | Substituent | Activity | Reference |

|---|---|---|---|

| 1 | Acetyl | Moderate Anticancer | |

| 2 | Trimethoxy | High Antimicrobial | |

| 3 | Benzamide | Significant Cytotoxicity |

Anticancer Activity

Research indicates that compounds with piperidine structures exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

- Case Study : A derivative similar to this compound demonstrated an IC50 value of 15 µM against breast cancer cell lines, indicating substantial anticancer potential .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies suggest it exhibits activity against both Gram-positive and Gram-negative bacteria.

- Research Findings : The minimum inhibitory concentration (MIC) for Gram-positive bacteria was found to be as low as 12.5 µg/mL. In contrast, for Gram-negative bacteria, the MIC was significantly higher, suggesting selective potency .

Cytotoxicity

Cytotoxicity assays conducted on non-cancerous cell lines (e.g., HaCaT) demonstrated that the compound possesses a favorable selectivity index (SI), indicating low toxicity to normal cells while effectively targeting cancer cells.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Their Pharmacological Profiles

Key structural analogs and their biological activities are summarized below:

Abbreviation : TMBz = trimethoxybenzoyl.

Key Observations:

Core Structure Influence :

- The piperidine ring in the target compound and compound II (from ) provides conformational flexibility compared to the pyrrolidine ring in MDL105212A . This may affect binding kinetics to targets like G-protein-coupled receptors.

- The 3,4,5-trimethoxybenzoyl group is conserved across multiple analogs (e.g., compound II, MDL105212A) and is associated with receptor binding due to its planar aromatic structure and hydrogen-bonding capability .

Substituent Effects: Carboxamide Substituents: The target compound’s 3-acetylphenyl group introduces a ketone functionality absent in compound II (unsubstituted carboxamide) and N-(4-bromophenyl)-3,4,5-trimethoxybenzamide. The acetyl group may enhance solubility or serve as a metabolic site compared to bromine’s lipophilic bulk . Antiviral Potential: Fluorinated analogs (e.g., N-(4-fluorobenzyl)-piperidine-4-carboxamide) in show SARS-CoV-2 inhibition, suggesting that electron-withdrawing groups (e.g., fluorine, acetyl) on aryl substituents could optimize antiviral activity.

Pharmacological Activities :

- Analgesic Activity : Compound II demonstrated significant analgesic effects, attributed to the 3,4,5-trimethoxybenzoyl group’s interaction with pain modulation pathways . The target compound’s 3-acetylphenyl group may further enhance this via improved blood-brain barrier penetration.

- Antimicrobial Limitations : Compound II showed minimal antimicrobial activity, indicating that substituent modifications (e.g., introducing nitro groups as in compound I from ) are necessary for such effects. The target compound’s acetyl group is unlikely to address this gap without additional functionalization.

Biological Activity

N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide, with the molecular formula C24H28N2O6 and a molecular weight of 440.5 g/mol, is a compound of interest due to its potential biological activities. This article reviews its biological activity based on available research findings, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine core substituted with an acetylphenyl group and a trimethoxybenzoyl moiety. Below is a summary of its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C24H28N2O6 |

| Molecular Weight | 440.5 g/mol |

| Purity | Typically 95% |

| Complexity Rating | 649 |

Research indicates that this compound may exert its biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific kinases involved in inflammatory pathways, particularly p38 mitogen-activated protein kinase (p38 MAPK) .

- Antioxidant Properties : Studies suggest that the trimethoxy groups may contribute to antioxidant activity, which could mitigate oxidative stress in cells .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can significantly reduce pro-inflammatory cytokine production in activated macrophages. This suggests its potential use in treating inflammatory conditions.

Anticancer Potential

Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of apoptosis-related proteins .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the piperidine ring and the aromatic substituents can significantly influence the biological activity of the compound. For instance:

- Acetyl Group : Enhances lipophilicity and cellular uptake.

- Trimethoxy Substituents : Contribute to increased antioxidant activity and potential receptor binding affinity.

Study 1: Anti-inflammatory Effects

A study conducted on murine macrophages showed that treatment with this compound led to a significant decrease in TNF-alpha and IL-6 levels when compared to untreated controls. This suggests potential therapeutic applications in chronic inflammatory diseases.

Study 2: Anticancer Activity

In a recent investigation involving human breast cancer cell lines (MCF-7), the compound was found to induce apoptosis through caspase activation pathways. The results indicated a dose-dependent effect on cell viability, with IC50 values suggesting moderate potency as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.